N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2OS/c19-18(20,21)15-3-1-2-14(10-15)17(24)22-11-13-4-7-23(8-5-13)16-6-9-25-12-16/h1-3,10,13,16H,4-9,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXOHZGWBVFKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Tetrahydrothiophene Ring: This step may involve the reaction of the piperidine intermediate with a thiophene derivative under specific conditions to form the tetrahydrothiophene ring.
Attachment of the Benzamide Group: The final step involves the coupling of the intermediate with a benzamide derivative, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzamide or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide would involve its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogues from the provided evidence:
Key Findings:
Substituent Effects on Physicochemical Properties: The trifluoromethyl group is a common feature in compounds like the target, 7a, and 6b, enhancing metabolic stability and hydrophobic interactions . The thiolan-3-yl group in the target compound introduces sulfur, which may improve lipophilicity compared to polar substituents like ureido (7a) or guanidino (17e).
Synthetic Efficiency: Yields vary significantly: 66.8% for 6b (simple aminobenzyl substituent) vs. 25% for 17e (complex guanidino group), suggesting steric or electronic challenges in introducing bulky substituents . The target compound’s thiolan ring synthesis may require specialized protocols for sulfur heterocycle formation, though specific yield data are unavailable .
Biological Implications: Ureido and thioureido groups (e.g., 7a, ) may facilitate hydrogen bonding with biological targets, whereas the thiolan ring in the target compound could engage in hydrophobic or van der Waals interactions .
Structural Uniqueness :
- The target compound’s thiolan-piperidine linkage differentiates it from analogues with benzyl (7a) or pyridazine () cores. This structural variation may confer distinct pharmacokinetic profiles, such as altered CYP450 metabolism or tissue penetration .
Biological Activity
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C16H20F3N2S
- Molecular Weight : 342.41 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring, a thiolane moiety, and a trifluoromethyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies have indicated that compounds with similar structures often act as inhibitors of key enzymes involved in various pathways:
- Enzyme Inhibition : It has been suggested that the compound may act as a reversible inhibitor of enzymes such as monoacylglycerol lipase (MAGL), which is involved in the endocannabinoid system. Inhibition of MAGL can lead to increased levels of endocannabinoids, potentially providing therapeutic benefits in pain management and inflammation control .
- Antiproliferative Effects : Preliminary studies have shown that similar benzamide derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds, providing insight into the expected efficacy of this compound.
Case Studies
Several studies have explored the pharmacological potential of compounds similar to this compound:
- Study on Anticancer Activity : A study evaluated the antiproliferative effects of benzamide derivatives on breast cancer cell lines. Results indicated significant inhibition of cell viability, suggesting a promising avenue for developing new anticancer therapies .
- MAGL Inhibition Study : Research focused on the design and synthesis of MAGL inhibitors revealed that modifications to the benzoyl moiety significantly enhanced inhibitory potency and selectivity against MAGL compared to other enzymes in the endocannabinoid system .
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide with high purity?
- Methodological Answer : Synthesis involves multi-step coupling reactions, typically using piperidine-thiolane intermediates and benzamide precursors. Key steps include:
- Coupling : Use of HBTU or EDCI as coupling agents in anhydrous THF or DCM, with triethylamine (EtN) to neutralize acids .
- Purification : Silica gel column chromatography (e.g., 10% MeOH/DCM) followed by recrystallization to achieve >95% purity. Monitoring via TLC and NMR ensures structural fidelity .
- Optimization : Adjusting reaction temperature (0–25°C) and solvent polarity minimizes byproducts like hydrolyzed thiolane derivatives .
Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm piperidine-thiolane connectivity and trifluoromethyl substitution (e.g., δ ~120 ppm for CF in C NMR) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z ~427) and detects impurities .
- HPLC-PDA : Assesses purity (>98%) and identifies degradation products under stress conditions (e.g., acidic pH) .
Q. What are the primary biological targets hypothesized for this compound based on structural analogs?
- Methodological Answer : The piperidine-thiolane and benzamide motifs suggest interactions with:
- GPCRs : Analogs bind opioid or serotonin receptors, validated via radioligand displacement assays (e.g., IC values in nM range) .
- Enzyme inhibition : Trifluoromethyl groups may enhance binding to kinases or cytochrome P450 isoforms, tested via fluorometric activity assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with modified thiolane (e.g., thiolan-2-yl) or benzamide (e.g., nitro vs. trifluoromethyl) groups .
- Assay selection : Test analogs in functional assays (e.g., cAMP inhibition for GPCRs) and biophysical assays (SPR for binding kinetics) .
- Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett constants) with activity .
Q. What experimental approaches resolve contradictions in reported binding affinities across different assays?
- Methodological Answer :
- Assay standardization : Control variables like buffer pH (7.4 vs. 6.8), ion concentration (Mg/Ca), and cell membrane composition (HEK293 vs. CHO cells) .
- Orthogonal validation : Compare SPR (direct binding) with cell-based luciferase reporter assays (functional activity) to confirm target engagement .
- Meta-analysis : Aggregate data from >3 independent labs to identify outliers and consensus values .
Q. How can in vivo pharmacokinetic (PK) studies be designed to assess this compound’s bioavailability?
- Methodological Answer :
- Dosing routes : Oral vs. intravenous administration in rodent models, with blood sampling at t = 0.25, 0.5, 1, 2, 4, 8, 24 h .
- Bioanalysis : LC-MS/MS quantifies plasma concentrations (LLOQ ~1 ng/mL) and metabolites (e.g., oxidized thiolane) .
- Tissue distribution : Autoradiography or whole-body imaging tracks compound accumulation in target organs (e.g., brain for CNS targets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
